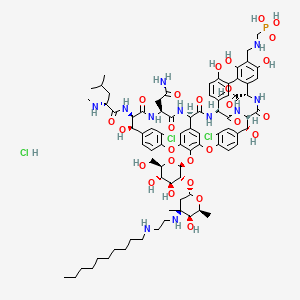

テラバンシン塩酸塩

説明

テラバンシン塩酸塩は、バンコマイシンから誘導された半合成リポグリコペプチド系抗菌剤です。 主に、メチシリン耐性黄色ブドウ球菌 (MRSA) やその他のグラム陽性病原体を含むグラム陽性菌が原因の、複雑な皮膚および皮膚構造感染症、ならびに院内感染および人工呼吸器関連細菌性肺炎の治療に使用されます .

2. 製法

合成経路および反応条件: テラバンシン塩酸塩は、バンコマイシンから出発する一連の化学反応によって合成されます。このプロセスには、バンコマイシン分子の修飾が含まれており、親油性側鎖を導入して抗菌活性を強化しています。主要なステップには、以下が含まれます。

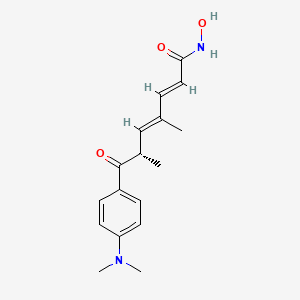

アシル化: アシル化反応による親油性側鎖の導入。

水素化: 特定の官能基を還元して所望の化学構造を得ます。

工業的製造方法: テラバンシン塩酸塩の工業的製造には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が伴います。このプロセスは、一貫性と品質を確保するために管理された環境で行われます。主要なステップには、以下が含まれます。

バッチ処理: 反応器で化合物の大量バッチが合成されます。

品質管理: 最終生成物が規制基準を満たしていることを確認するために、厳格な品質管理対策が実施されます。

科学的研究の応用

Telavancin Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipoglycopeptide synthesis and modification.

Biology: Investigated for its effects on bacterial cell wall synthesis and membrane function.

Medicine: Clinically used to treat infections caused by gram-positive bacteria, including MRSA.

Industry: Employed in the development of new antibacterial agents and formulations

作用機序

テラバンシン塩酸塩は、2つの作用機序を通じて抗菌効果を発揮します。

細胞壁合成の阻害: ペプチドグリカン前駆体のD-Ala-D-Ala末端に結合し、細菌の細胞壁合成に不可欠な重合と架橋を阻害します。

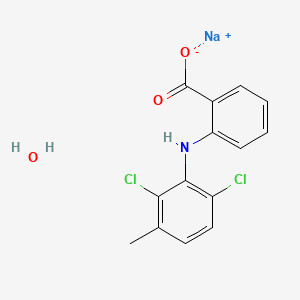

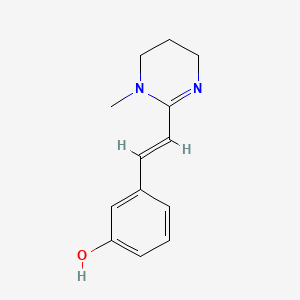

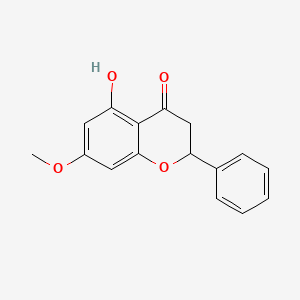

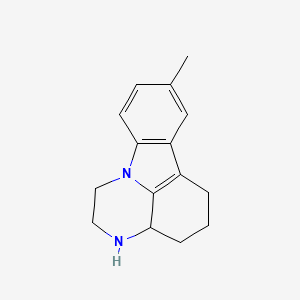

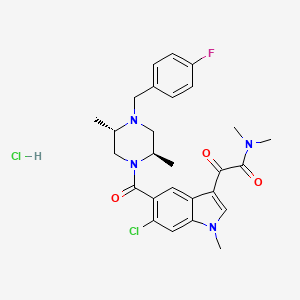

類似化合物:

バンコマイシン: テラバンシン塩酸塩が誘導された親化合物です。

ダルババンシン: 抗菌活性に類似した別のリポグリコペプチドです。

オリタバンシン: グラム陽性菌に対してより広い活性スペクトルを持つリポグリコペプチド.

独自性: テラバンシン塩酸塩は、その2つの作用機序により、耐性のあるグラム陽性病原体に対する効力を高めており、これが特徴です。 その親油性側鎖は、細菌の膜への浸透能力を向上させ、特定の臨床シナリオではバンコマイシンよりも効果的になります .

生化学分析

Biochemical Properties

Telavancin Hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis and disrupting cell membrane function. It interacts with enzymes and proteins involved in peptidoglycan synthesis, such as N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG). Telavancin Hydrochloride binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing polymerization and cross-linking, which are essential for bacterial cell wall integrity . Additionally, Telavancin Hydrochloride disrupts membrane potential and increases cell permeability due to its lipophilic side chain .

Cellular Effects

Telavancin Hydrochloride exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell membrane potential and increases permeability, leading to cell death . In eukaryotic cells, Telavancin Hydrochloride is taken up and localizes in lysosomes, causing mild morphological alterations without affecting lipid metabolism . This compound also demonstrates activity against intracellular Staphylococcus aureus, indicating its potential to target intracellular pathogens .

Molecular Mechanism

The molecular mechanism of action of Telavancin Hydrochloride involves dual antibacterial activities. Firstly, it inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors, preventing polymerization and cross-linking . Secondly, Telavancin Hydrochloride disrupts bacterial cell membrane function by binding to membrane-embedded lipid II, causing membrane depolarization and increased permeability . These combined actions result in bactericidal effects against gram-positive pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telavancin Hydrochloride have been observed to change over time. The compound demonstrates stability and maintains its antibacterial activity over extended periods . Long-term studies have shown that Telavancin Hydrochloride does not induce high-level resistance in bacterial populations, even with serial passage . Additionally, it has been noted that Telavancin Hydrochloride causes only mild morphological alterations in eukaryotic cells, suggesting minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of Telavancin Hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits concentration-dependent bactericidal activity, with higher doses resulting in increased antibacterial effects . At high doses, Telavancin Hydrochloride has been associated with nephrotoxicity and teratogenic effects in animal studies . It is crucial to monitor renal function and consider potential adverse effects when determining appropriate dosages for therapeutic use.

Metabolic Pathways

Telavancin Hydrochloride is metabolized in the body without involving the cytochrome P450 enzyme system . The primary metabolite of Telavancin Hydrochloride is THRX-651540, although the specific metabolic pathway has not been fully identified . This compound does not significantly affect metabolic flux or metabolite levels, indicating a relatively straightforward metabolic profile.

Transport and Distribution

Telavancin Hydrochloride is transported and distributed within cells and tissues through binding to serum albumin . Despite being highly protein-bound, the antimicrobial activity of Telavancin Hydrochloride is not affected . The compound demonstrates a high volume of distribution, indicating extensive tissue penetration . Telavancin Hydrochloride also binds to bacterial cell membranes, including lipid II, contributing to its bactericidal effects .

Subcellular Localization

Telavancin Hydrochloride localizes in lysosomes within eukaryotic cells, causing mild morphological alterations . The subcellular distribution of Telavancin Hydrochloride is similar to that of lysosomal markers, indicating its accumulation in these organelles . This localization supports its activity against intracellular pathogens and suggests a targeted mechanism of action within specific cellular compartments.

準備方法

Synthetic Routes and Reaction Conditions: Telavancin Hydrochloride is synthesized through a series of chemical reactions starting from vancomycin. The process involves the modification of the vancomycin molecule to introduce lipophilic side chains, enhancing its antibacterial activity. The key steps include:

Acylation: Introduction of lipophilic side chains through acylation reactions.

Hydrogenation: Reduction of specific functional groups to achieve the desired chemical structure.

Purification: The final product is purified using chromatographic techniques to ensure high purity and potency

Industrial Production Methods: Industrial production of Telavancin Hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and quality. Key steps include:

Batch Processing: Large batches of the compound are synthesized in reactors.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets regulatory standards.

Packaging: The purified compound is packaged in sterile conditions for clinical use.

化学反応の分析

反応の種類: テラバンシン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は酸化反応を起こし、酸化誘導体の生成につながる可能性があります。

還元: 還元反応は、分子内の特定の官能基を修飾することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素ガス。

置換試薬: ハロゲン、求核剤.

生成される主要な生成物: これらの反応から生成される主要な生成物には、修飾された抗菌特性を持つテラバンシン塩酸塩のさまざまな誘導体が含まれます .

4. 科学研究への応用

テラバンシン塩酸塩は、以下を含む幅広い科学研究への応用があります。

化学: リポグリコペプチドの合成と修飾を研究するためのモデル化合物として使用されます。

生物学: 細菌の細胞壁合成と膜機能への影響について調査されています。

医学: MRSAを含むグラム陽性菌が原因の感染症の治療に臨床的に使用されています。

類似化合物との比較

Vancomycin: The parent compound from which Telavancin Hydrochloride is derived.

Dalbavancin: Another lipoglycopeptide with similar antibacterial activity.

Oritavancin: A lipoglycopeptide with a broader spectrum of activity against gram-positive bacteria.

Uniqueness: Telavancin Hydrochloride is unique due to its dual mechanism of action, which enhances its potency against resistant gram-positive pathogens. Its lipophilic side chains improve its ability to penetrate bacterial membranes, making it more effective than vancomycin in certain clinical scenarios .

特性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSIWSIRBWAZHG-ACOPVEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H107Cl3N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560130-42-9 | |

| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAVANCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)